molecular formula C18H37Br B574858 1-BROMOOCTADECANE-D37 CAS No. 187826-28-4

1-BROMOOCTADECANE-D37

Cat. No. B574858
M. Wt: 370.624
InChI Key: WSULSMOGMLRGKU-UQCHHHBTSA-N
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Description

1-Bromooctadecane-d37, also known as Octadecyl bromide-d37, is a deuterium-labeled compound . It is used as an internal standard for 1-Bromooctadecane . The linear formula of this compound is CD3(CD2)16CD2Br .


Synthesis Analysis

1-Bromooctadecane is synthesized by the reaction of stearyl alcohol with hydrogen bromide . The alcohol is heated to 100°C, dry hydrogen bromide is introduced, and the reaction temperature is maintained at 100-120°C until the solution no longer absorbs hydrogen bromide .


Molecular Structure Analysis

The molecular weight of 1-Bromooctadecane-d37 is 370.62 . The SMILES string representation of the molecule is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br .


Chemical Reactions Analysis

1-Bromooctadecane is a reagent in the preparation of branched glycosyl phosphatidyl inositol (GPI) anchors of rat brain Thy-1 .


Physical And Chemical Properties Analysis

1-Bromooctadecane-d37 is a solid substance . It has a boiling point of 214-216°C/12 mmHg (lit.) and a melting point of 25-30°C (lit.) . The density of 1-Bromooctadecane-d37 is 1.083 g/mL at 25°C .

Safety And Hazards

In case of fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear . Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides . Avoid contact with skin and eyes, and avoid breathing vapors, mist, or gas .

Future Directions

1-Bromooctadecane-d37 is intended for use as an internal standard for 1-Bromooctadecane . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

properties

CAS RN

187826-28-4

Product Name

1-BROMOOCTADECANE-D37

Molecular Formula

C18H37Br

Molecular Weight

370.624

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptatriacontadeuteriooctadecane

InChI

InChI=1S/C18H37Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h2-18H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2

InChI Key

WSULSMOGMLRGKU-UQCHHHBTSA-N

SMILES

CCCCCCCCCCCCCCCCCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Octadecan-1-ol (1a) (520 mg, 1.92 mmol) and Ph3P (550 mg, 2.10 mmol) were dissolved in CH2Cl2 (25 mL). The mixture was cooled in an ice bath and CBr4 (630 mg, 1.90 mmol) was added with stirring. The mixture was allowed to warm to r.t. and was stirred overnight, then it was concentrated under a stream of N2 and the residue was subjected to flash column chromatography on silica, eluting with hexane, to afford 1-bromooctadecane (2a) (605 mg, 96%) as a waxy solid; mp 26-28° C.
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520 mg
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550 mg
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25 mL
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630 mg
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Yield
96%

Synthesis routes and methods II

Procedure details

Following the procedure described in preparation 1, but using thiodiethylene glycol and 1-bromohexadecane, instead of diethylene glycol and 1-bromooctadecane, respectively, the title compound was obtained in a similar yield.
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